7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid
CAS No.: 62645-79-8
Cat. No.: VC15942895
Molecular Formula: C12H10ClNO2
Molecular Weight: 235.66 g/mol
* For research use only. Not for human or veterinary use.
![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid - 62645-79-8](/images/structure/VC15942895.png)
Specification
CAS No. | 62645-79-8 |
---|---|
Molecular Formula | C12H10ClNO2 |
Molecular Weight | 235.66 g/mol |
IUPAC Name | 7-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid |
Standard InChI | InChI=1S/C12H10ClNO2/c13-7-1-2-10-9(5-7)8-3-6(12(15)16)4-11(8)14-10/h1-2,5-6,14H,3-4H2,(H,15,16) |
Standard InChI Key | AKNQFXHETXQQPE-UHFFFAOYSA-N |
Canonical SMILES | C1C(CC2=C1C3=C(N2)C=CC(=C3)Cl)C(=O)O |
Introduction
Structural and Electronic Characteristics
Core Architecture
The parent structure, 1,2,3,4-tetrahydrocyclopenta[b]indole (CAS: 2047-91-8), lacks the chlorine and carboxylic acid substituents and has a molecular weight of 157.212 g/mol . Comparative studies reveal that the addition of a chlorine atom and carboxylic acid group increases steric bulk and polarity, altering solubility and binding affinity. The chlorine atom at C7 introduces electron-withdrawing effects, potentially enhancing electrophilic reactivity at adjacent positions .
Stereochemical Considerations
The cyclopentane ring imposes conformational constraints, with the carboxylic acid group at C2 adopting a fixed orientation relative to the indole nitrogen. Computational models suggest that this arrangement facilitates hydrogen bonding with biological targets, such as enzyme active sites .
Synthesis and Analytical Profiling
Spectroscopic Characterization
Key spectral data for related compounds include:
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IR: Strong absorption at ~1700 cm (C=O stretch of carboxylic acid) .
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H NMR: Aromatic protons resonate at δ 7.2–7.5 ppm, with cyclopentane CH groups at δ 2.8–3.2 ppm .
Pharmacological Significance
Apoptosis Induction
Indole-2-carboxylic acid derivatives, such as 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide, trigger apoptosis in cancer cells by arresting the G2/M phase . The chlorine substituent in 7-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid could amplify this pro-apoptotic activity through enhanced electrophilic interactions with cellular targets .
Therapeutic Applications and Mechanisms
DYRK1A Inhibition
Halogenated indoles, including 8-chloro-1,2,3,9-tetrahydro-4H-carbazol-4-one, inhibit dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in Down syndrome and Alzheimer’s disease . The chlorine atom in 7-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid may confer similar inhibitory activity, though cellular uptake challenges due to poor solubility require formulation optimization .
Steroidogenesis Modulation
CYP11B2 (aldosterone synthase) inhibitors like LCI699 highlight the role of indole derivatives in hypertension management . The carboxylic acid group in 7-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid could mimic steroidal substrates, offering a cortisol-sparing mechanism for cardiovascular therapies .
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